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molecular formula C11H13ClFNO B8429014 2-Fluoro-4-chloro-5-cyclopentyloxyaniline CAS No. 141772-32-9

2-Fluoro-4-chloro-5-cyclopentyloxyaniline

Cat. No. B8429014
M. Wt: 229.68 g/mol
InChI Key: BZOLDHIILYRNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391807

Procedure details

An ethyl acetate solution (5 ml) of trichloromethyl chloroformate (2.00 g, 10.0 mmol) was gradually dropwise added to an ethyl acetate solution (25 ml) of 2-fluoro-4-chloro-5-cyclopentyloxyaniline (2.30 g, 10.0 mmol) at room temperature. After addition, the whole was heated to remove ethyl acetate therefrom by distillation. As a result, 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate was obtained almost quantitatively.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](OC(Cl)(Cl)Cl)=[O:3].[F:9][C:10]1[CH:16]=[C:15]([Cl:17])[C:14]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:13][C:11]=1[NH2:12]>C(OCC)(=O)C>[F:9][C:10]1[CH:16]=[C:15]([Cl:17])[C:14]([O:18][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:13][C:11]=1[N:12]=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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